molecular formula C13H14BNO3 B13869401 (5-(1-Phenylethoxy)pyridin-3-yl)boronic acid

(5-(1-Phenylethoxy)pyridin-3-yl)boronic acid

Cat. No.: B13869401
M. Wt: 243.07 g/mol
InChI Key: LWYXOXFSSWGYKG-UHFFFAOYSA-N
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Description

(5-(1-Phenylethoxy)pyridin-3-yl)boronic acid is a pyridine-based boronic acid derivative featuring a 1-phenylethoxy substituent at the 5-position of the pyridine ring. This compound is structurally tailored for applications in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in medicinal chemistry and materials science for constructing biaryl systems. The phenylethoxy group introduces both steric bulk and electron-donating properties, which may modulate reactivity, solubility, and biological activity.

Properties

Molecular Formula

C13H14BNO3

Molecular Weight

243.07 g/mol

IUPAC Name

[5-(1-phenylethoxy)pyridin-3-yl]boronic acid

InChI

InChI=1S/C13H14BNO3/c1-10(11-5-3-2-4-6-11)18-13-7-12(14(16)17)8-15-9-13/h2-10,16-17H,1H3

InChI Key

LWYXOXFSSWGYKG-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CN=C1)OC(C)C2=CC=CC=C2)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(1-Phenylethoxy)pyridin-3-yl)boronic acid typically involves the reaction of a pyridine derivative with a boronic acid precursor. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base. The reaction conditions often include the use of solvents such as toluene or ethanol and temperatures ranging from room temperature to 100°C.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura cross-coupling reactions using continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further streamline the production process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(5-(1-Phenylethoxy)pyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: Reduction reactions can convert the boronic acid group to a borane or boronate.

    Substitution: The phenylethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines or alcohols for substitution reactions. Reaction conditions vary depending on the desired transformation but generally involve mild to moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include boronic esters, borates, boranes, and various substituted pyridine derivatives. These products can serve as intermediates in the synthesis of more complex molecules or as final products with specific applications.

Scientific Research Applications

Chemistry

In chemistry, (5-(1-Phenylethoxy)pyridin-3-yl)boronic acid is used as a reagent in cross-coupling reactions to form carbon-carbon bonds. Its ability to participate in Suzuki-Miyaura reactions makes it a valuable tool for constructing complex organic molecules.

Biology

In biological research, this compound can be used to modify biomolecules through boronate ester formation. This modification can enhance the stability and functionality of proteins, nucleic acids, and other biomolecules.

Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its boronic acid group can interact with biological targets, such as enzymes and receptors, leading to the development of novel therapeutics.

Industry

In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and electronic components. Its unique reactivity allows for the creation of materials with tailored properties for specific applications.

Mechanism of Action

The mechanism of action of (5-(1-Phenylethoxy)pyridin-3-yl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, allowing the compound to act as a molecular probe or inhibitor. The phenylethoxy group and pyridine ring contribute to the compound’s overall binding affinity and specificity, enabling it to modulate biological pathways and chemical reactions effectively.

Comparison with Similar Compounds

Structural and Functional Comparison Table

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Key Properties/Applications Reference
(5-Trifluoromethylpyridin-3-yl)boronic acid C₆H₅BF₃NO₂ 190.92 Trifluoromethyl (EWG) High reactivity in cross-coupling
(5-(Ethoxycarbonyl)pyridin-3-yl)boronic acid C₈H₁₀BNO₄ ~195.00 Ethoxycarbonyl (EDG) Heterocycle synthesis
(5-(1-Hydroxyethyl)pyridin-3-yl)boronic acid C₇H₁₀BNO₃ 166.97 Hydroxyethyl (polar) Improved solubility
(5-(tert-Butoxycarbonyl)pyridin-3-yl)boronic acid C₁₀H₁₄BNO₄ 223.04 tert-Butoxycarbonyl (bulk) Steric hindrance in reactions
Target: (5-(1-Phenylethoxy)pyridin-3-yl)boronic acid C₁₃H₁₄BNO₃ 243.07 (calculated) 1-Phenylethoxy (bulk/EDG) Moderate reactivity, pharmaceutical potential

Key Research Findings

  • Reactivity in Cross-Couplings:

    • The isopropoxy-substituted analog {5-[(propan-2-yl)oxy]pyridin-3-yl}boronic acid achieved a 93% yield in a Suzuki reaction under optimized conditions, highlighting the favorable balance of electron donation and steric profile . In contrast, bulkier substituents (e.g., tert-butoxycarbonyl) reduced yields .
    • Boroxine formation (a trimeric anhydride of boronic acids) was observed in (6-(((trifluoromethyl)sulfonyl)oxy)-5-(trimethylsilyl)pyridin-3-yl)boronic acid , indicating stability challenges in certain solvents .

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